
TenacissosideI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tenacissoside I is a naturally occurring compound found in certain plant species It is known for its complex molecular structure and potential therapeutic properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tenacissoside I involves multiple steps, including the extraction from natural sources and subsequent chemical modifications. The exact synthetic routes can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions. Common reaction conditions include controlled temperatures and pH levels to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of Tenacissoside I typically involves large-scale extraction from plant materials, followed by purification processes such as chromatography. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to achieve high purity levels.
化学反応の分析
Types of Reactions: Tenacissoside I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various organic solvents and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Tenacissoside I has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: Researchers explore its effects on cellular processes and its potential as a bioactive agent.
Medicine: Tenacissoside I is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用機序
The mechanism of action of Tenacissoside I involves its interaction with specific molecular targets within cells. It is known to modulate various signaling pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes or receptors, thereby affecting processes like cell proliferation and apoptosis.
類似化合物との比較
Tenacissoside H: Another compound with a similar structure but different biological activities.
Tenacigenin B: Shares some structural features with Tenacissoside I but has distinct pharmacological properties.
Uniqueness: Tenacissoside I is unique due to its specific molecular configuration and the particular biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
特性
分子式 |
C44H62O14 |
|---|---|
分子量 |
815.0 g/mol |
IUPAC名 |
[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate |
InChI |
InChI=1S/C44H62O14/c1-22(45)29-16-19-44-42(29,6)38(54-25(4)46)36(56-39(49)26-12-10-9-11-13-26)37-41(5)17-15-28(20-27(41)14-18-43(37,44)58-44)55-31-21-30(50-7)34(24(3)52-31)57-40-33(48)35(51-8)32(47)23(2)53-40/h9-13,23-24,27-38,40,47-48H,14-21H2,1-8H3/t23-,24-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36+,37-,38-,40+,41+,42+,43?,44-/m1/s1 |
InChIキー |
HXIHLBDNTFYMIC-KJENMGRWSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CCC56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)

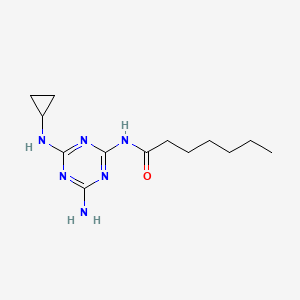


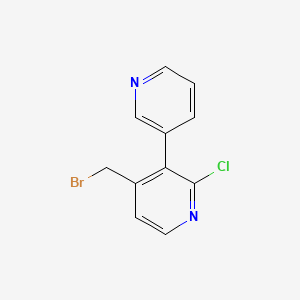

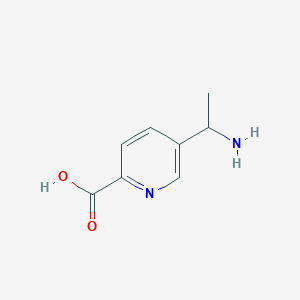
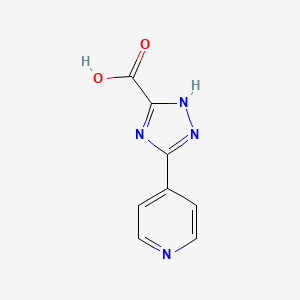
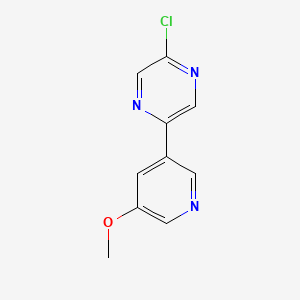
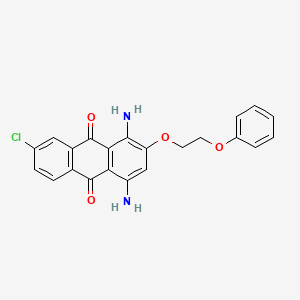
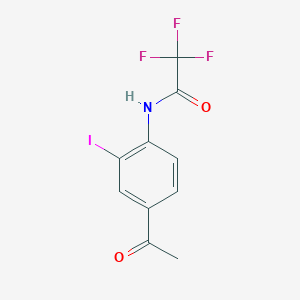
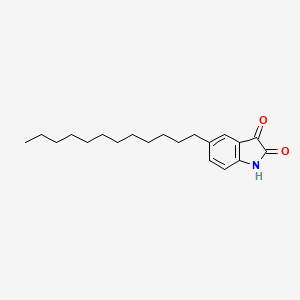
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)
